3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate
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Overview
Description
This compound is an alanine derivative . It is a solid substance with a white to light yellow color .
Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4 . The molecular weight is 325.36 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.36 and a molecular formula of C19H19NO4 . It is a solid substance with a white to light yellow color . It is soluble in DMSO to a concentration of 100 mg/mL .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is part of a broader category of fluorenylmethoxycarbonyl (Fmoc) amino acids, which have been synthesized for various purposes including the development of non-proteinogenic amino acids and their derivatives (Adamczyk & Reddy, 2001).
- Fmoc amino acids, such as this compound, are increasingly significant in biomedical research and industry, particularly in designing hydrogelators, biomaterials, and therapeutics. Understanding their structural and supramolecular features is critical for recognizing their properties (Bojarska et al., 2020).
Applications in Peptide Synthesis
- Fmoc amino acids are integral to solid-phase peptide synthesis. They offer a versatile approach to creating biologically active peptides and small proteins. Their use represents a significant advancement in bioorganic chemistry (Fields & Noble, 2009).
- The compound is utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, highlighting its role in the efficient synthesis of diverse peptide structures (Gregar & Gervay-Hague, 2004).
Structural and Functional Analysis
- Studies on fluorenylmethoxycarbonyl-protected sugar amino acids, including this compound, are essential for understanding the structural and conformational landscapes of these molecules, which are significant in biomedical applications (Johnson et al., 1993).
- The compound's structure and properties, such as hydrogen bonding patterns and electrostatic complementarities, have been extensively studied, providing insights into its potential applications in molecular recognition and supramolecular chemistry (Melen et al., 2019).
Photophysics and Bioimaging Applications
- The fluorenyl compound has been investigated for its photophysical properties, including its application in bioimaging. Its linear and nonlinear photophysics make it a candidate for integrin-targeting in medical imaging (Morales et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
The presence of the fluoren-9-ylmethoxy carbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is commonly used in solid-phase peptide synthesis as a temporary protecting group for the amino group .
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence protein-related pathways .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the Fmoc group can be affected by the pH of the environment .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4.H2O/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24;/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFFLREUYJMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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